molecular formula C6H12ClNO2 B1425748 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide CAS No. 1477831-75-6

2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide

Cat. No. B1425748
M. Wt: 165.62 g/mol
InChI Key: YGEQASXMUKAEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide” is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide” consists of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Pharmaceutical Applications

A study by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) discusses a new salt derived from a compound structurally similar to 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide, highlighting its use in pharmaceutical compositions and therapeutic applications. This suggests potential pharmaceutical applications for related compounds, including drug formulation and development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Environmental and Agricultural Science

Research by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, which share a part of the chemical structure with 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide, in human and rat liver microsomes. These findings provide insights into the environmental fate and biological impacts of similar compounds, potentially guiding environmental safety assessments and regulatory decisions (Coleman, Linderman, Hodgson, & Rose, 2000).

Organic Chemistry and Synthesis

Zhong-cheng and Wan-yin (2002) detail the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, which shares a similar synthetic pathway and functional group considerations with 2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide. This research can inform synthetic strategies and chemical properties studies for related acetamide compounds (Zhong-cheng & Wan-yin, 2002).

properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-6(2,10)4-8-5(9)3-7/h10H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEQASXMUKAEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-hydroxy-2-methylpropyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.